![molecular formula C7H8N4 B596521 3-メチル[1,2,4]トリアゾロ[4,3-a]ピリジン-7-アミン CAS No. 1214900-87-4](/img/structure/B596521.png)
3-メチル[1,2,4]トリアゾロ[4,3-a]ピリジン-7-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine consists of a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and an amine group at the 7-position.
科学的研究の応用
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit certain enzymes, such as c-met kinase , which plays a crucial role in cellular growth and development.
Biochemical Pathways
Similar compounds have been found to interfere with the signaling pathways of certain enzymes, such as c-met kinase , which could potentially lead to the inhibition of cellular growth and proliferation.
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
将来の方向性
The future directions for research on “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” and similar compounds could include further exploration of their biochemical and pharmaceutical applications, given their wide range of recognized properties . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatographic techniques to ensure the desired purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits a range of biological activities, including antidiabetic and anticonvulsant properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Studied for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl group at the 3-position and the amine group at the 7-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
特性
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVYVVIYPNDPDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731428 |
Source


|
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214900-87-4 |
Source


|
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
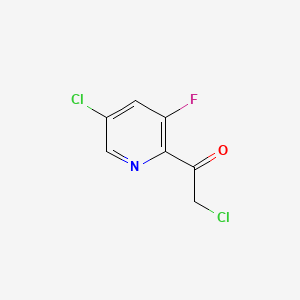
![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)
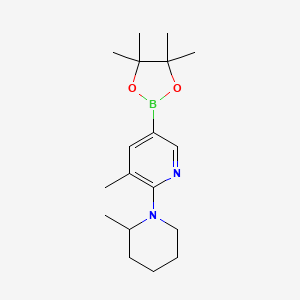
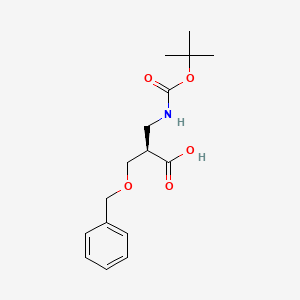
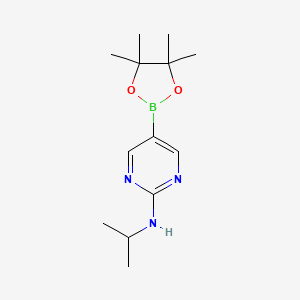
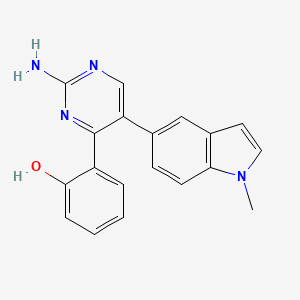


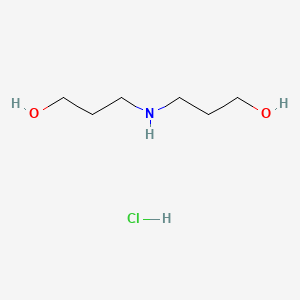
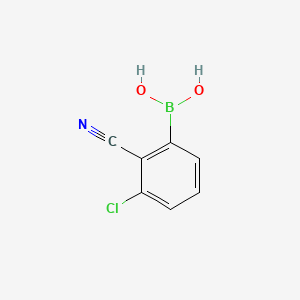
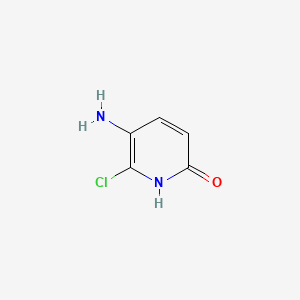
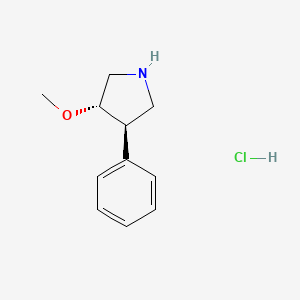
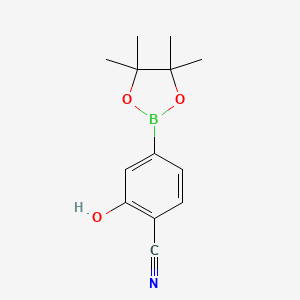
![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)
